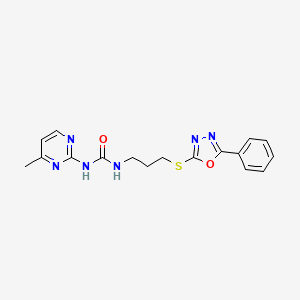

1-(4-Methylpyrimidin-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea

Description

Properties

IUPAC Name |

1-(4-methylpyrimidin-2-yl)-3-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2S/c1-12-8-10-18-15(20-12)21-16(24)19-9-5-11-26-17-23-22-14(25-17)13-6-3-2-4-7-13/h2-4,6-8,10H,5,9,11H2,1H3,(H2,18,19,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIAHQGKTXNMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=O)NCCCSC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpyrimidin-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

Thioether formation: The oxadiazole derivative can be reacted with a suitable thiol to form the thioether linkage.

Urea formation: The final step involves the reaction of the thioether intermediate with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyrimidin-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro groups (if present) on the aromatic rings can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenated aromatic compounds can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 1-(4-Methylpyrimidin-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea have shown promise against various cancer cell lines. For instance, derivatives of urea and oxadiazole have demonstrated significant activity against human chronic myeloid leukemia cell lines. These effects may be attributed to mechanisms such as apoptosis induction and inhibition of signaling pathways like PI3K/Akt .

Antimicrobial Activity

The structural features of the compound suggest potential antimicrobial properties. Studies could explore its efficacy against a range of bacteria and fungi, leveraging the inherent reactivity of the urea and oxadiazole groups to enhance biological activity .

Enzyme Inhibition

Given that ureas often act as enzyme inhibitors, further research could investigate whether this compound inhibits specific enzymes involved in critical biological processes. This aspect is crucial for developing targeted therapies in various diseases .

Synthesis and Modification

The synthesis of 1-(4-Methylpyrimidin-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea typically involves multi-step organic reactions. Key steps include:

- Protection of functional groups.

- Reaction with appropriate reagents to form the desired heterocyclic structures.

- Purification through techniques like recrystallization or chromatography.

Modifications to the structure can be explored to enhance selectivity for specific biological targets or improve solubility and bioavailability .

Future Research Directions

Future studies should focus on:

- Mechanistic Studies : Understanding how 1-(4-Methylpyrimidin-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea interacts with specific biological targets.

- In Vivo Testing : Evaluating the pharmacokinetics and toxicity profiles in animal models to assess therapeutic viability.

- Structure–Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity to optimize efficacy.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyrimidin-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other macromolecules, leading to modulation of their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several synthesized derivatives reported in the literature. Below is a detailed comparison based on substituents, synthetic routes, and biological activities:

Structural Analogues

2.1.1 Ethanone Derivatives

A series of 1-(4-substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives (e.g., 4a–g ) were synthesized by Kaya et al. (2017) . These compounds differ from the target molecule in two key aspects:

Functional Group: The ethanone (-CO-) linker replaces the urea (-NH-CONH-) group.

Substituents: The phenyl ring at position 4 of the ethanone moiety is substituted with electron-withdrawing (e.g., -NO2, -CN) or electron-donating (e.g., -OCH3) groups.

Key Data from Kaya et al. (2017):

| Compound | Substituent (R) | Melting Point (°C) | IC50 (A549 Cells, µM) |

|---|---|---|---|

| 4a | Phenyl | 96–97 | 12.5 |

| 4d | 4-Cl | 150–152 | 15.2 |

| 4e | 4-F | 86–89 | 28.4 |

| 4g | 4-NO2 | 150–152 | >100 (inactive) |

- Activity Trends : Phenyl (4a ) and 4-methoxyphenyl derivatives exhibited the highest cytotoxicity, while nitro-substituted (4g ) compounds showed negligible activity .

- Structural Inference : Electron-donating groups enhance activity, likely by improving binding affinity or solubility.

2.1.2 Urea Derivatives

Fluconazole-based urea derivatives (e.g., 8d–g ) from feature a 1,3,4-thiadiazole core instead of 1,3,4-oxadiazole and are substituted with triazole moieties. These compounds were evaluated for antifungal activity (e.g., 8d : IC50 = 0.25 µg/mL against Candida albicans), highlighting the role of urea in targeting fungal enzymes .

Functional Group Impact

- Urea vs.

- Thioether Bridge : The propylthio (-S-CH2-CH2-CH2-) linker in both the target compound and 4a–g derivatives likely contributes to membrane permeability and metabolic stability .

Biological Activity

The compound 1-(4-Methylpyrimidin-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies demonstrating its pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.4 g/mol. The structure features a pyrimidine ring and an oxadiazole moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine and oxadiazole rings followed by coupling reactions to introduce the thiopropyl and urea functionalities. Specific methodologies can vary but often utilize standard organic synthesis techniques such as condensation reactions and cyclization.

Antitumor Activity

Research has shown that compounds containing urea and thiourea moieties exhibit significant antitumor activity. For instance, derivatives similar to 1-(4-Methylpyrimidin-2-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea have been evaluated for their ability to inhibit cancer cell proliferation. A study reported that certain urea derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antiproliferative effects .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The urea moiety is known to interact with various enzymes involved in cancer progression, such as BRAF and FLT3 kinases. This interaction may lead to reduced phosphorylation and subsequent inhibition of tumor growth .

- Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

- Antioxidant Properties : Some studies suggest that oxadiazole derivatives possess antioxidant properties that can protect cells from oxidative stress, further contributing to their therapeutic potential .

Case Studies

Q & A

Q. Critical Parameters :

Q. Hypothetical Optimization Table :

| Step | Parameter | Optimal Range | Yield Impact |

|---|---|---|---|

| Oxadiazole cyclization | Temperature | 90–100°C | +20–30% |

| Urea coupling | Solvent | DMF | +15% |

(Basic) Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?

Q. Methodological Answer :

- X-ray Crystallography : Resolves bond angles, torsion, and supramolecular packing (e.g., hydrogen bonding between urea groups and pyrimidine rings) .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirms proton environments (e.g., urea NH signals at δ 8.5–9.5 ppm) and aryl/heterocyclic carbons.

- 2D NMR (COSY, HSQC) : Assigns complex coupling in the oxadiazole-thioether chain.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

Data Cross-Validation : Combine crystallographic data (unit cell parameters) with NMR shifts to resolve ambiguities in regiochemistry .

(Advanced) How can researchers optimize the regioselectivity of thioether linkage formation?

Methodological Answer :

Thioether regioselectivity is influenced by:

- Substrate Preorganization : Introduce steric hindrance (e.g., bulky substituents on the oxadiazole) to direct sulfur nucleophile attack to the desired position.

- Catalytic Systems : Use Cu(I) catalysts to promote selective C–S bond formation, as demonstrated in analogous thiadiazole syntheses .

- Solvent Polarity : Low-polarity solvents (e.g., toluene) reduce side reactions by stabilizing transition states .

Q. Case Study :

- Unoptimized Conditions : Yield = 45%, regioisomer ratio 1:1.

- Optimized (CuCl catalyst, toluene) : Yield = 72%, regioisomer ratio 4:1 .

(Advanced) What strategies resolve contradictions in bioactivity data across in vitro assays?

Methodological Answer :

Contradictions often arise from:

- Purity Issues : HPLC-MS analysis (≥95% purity) is essential; residual solvents (e.g., DMSO) can interfere with cell-based assays .

- Assay Conditions : Standardize buffer pH (e.g., ammonium acetate, pH 6.5) and incubation times .

- Orthogonal Assays : Validate target binding (e.g., SPR) alongside cellular assays to distinguish direct vs. indirect effects.

Q. Example Workflow :

Reproduce Activity : Test compound in kinase inhibition (IC₅₀) and cytotoxicity (MTT) assays.

Analyze Discrepancies : If IC₅₀ is low (nM) but MTT shows no effect, check membrane permeability via logP (optimal range: 1.5–3.0) .

(Advanced) What frameworks assess environmental persistence and ecotoxicology?

Methodological Answer :

Adopt tiered evaluation per the INCHEMBIOL project :

Abiotic Studies :

- Hydrolysis/Photolysis : Expose compound to UV light (λ = 254 nm) and measure degradation half-life.

- Sorption : Determine soil-water partition coefficients (Kd) via batch equilibrium tests.

Biotic Studies :

- Microbial Degradation : Use OECD 301B test (ready biodegradability).

- Ecotoxicology : Acute toxicity assays (Daphnia magna LC₅₀, algal growth inhibition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.